molecular formula C10H6F2N2O2S B7966328 5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid

5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid

Cat. No.: B7966328
M. Wt: 256.23 g/mol
InChI Key: DTULNBHBHAKVGH-UHFFFAOYSA-N
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Description

5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with an amino group and a carboxylic acid group The presence of the difluorophenyl group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid typically involves the reaction of 2,6-difluoroaniline with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final product is obtained after acidification and purification steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid is unique due to the presence of both the difluorophenyl group and the carboxylic acid group. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar thiazole derivatives .

Properties

IUPAC Name

5-amino-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2S/c11-4-2-1-3-5(12)6(4)9-14-7(10(15)16)8(13)17-9/h1-3H,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTULNBHBHAKVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC(=C(S2)N)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-(tert-butoxycarbonylamino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid (530 mg, 1.49 mmol) in MeOH (10 mL) was added HCl in dioxane (4 M, 5 mL, 20.0 mmol). The reaction mixture was stirred at room temperature for 48 hr and the solvents removed under reduced pressure to give 5-amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid as the hydrochloride salt. 1H NMR (400 MHz, d6-DMSO) δ 7.57-7.45 (m, 1H), 7.29-7.18 (m, 2H), 5.30 (br s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid
Reactant of Route 2
5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid
Reactant of Route 3
5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid
Reactant of Route 4
5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid
Reactant of Route 5
5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid
Reactant of Route 6
5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid

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